Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate
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Overview
Description
Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group at the 4-position and a dimethoxybenzylamino group at the 3-position on the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminobenzoic acid and 2,4-dimethoxybenzylamine.
Esterification: The 4-aminobenzoic acid is first esterified using methanol and a suitable acid catalyst to form methyl 4-aminobenzoate.
Amidation: The methyl 4-aminobenzoate is then reacted with 2,4-dimethoxybenzylamine under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoate ring.
Reduction: Reduced forms of the amino groups.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler analog with only an amino group at the 4-position.
Methyl 4-amino-3-methoxybenzoate: Similar structure but with a methoxy group instead of the dimethoxybenzylamino group.
Methyl 4-amino-3-bromobenzoate: Contains a bromine atom at the 3-position instead of the dimethoxybenzylamino group.
Uniqueness
Methyl 4-amino-3-((2,4-dimethoxybenzyl)amino)benzoate is unique due to the presence of the dimethoxybenzylamino group, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N2O4 |
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Molecular Weight |
316.35 g/mol |
IUPAC Name |
methyl 4-amino-3-[(2,4-dimethoxyphenyl)methylamino]benzoate |
InChI |
InChI=1S/C17H20N2O4/c1-21-13-6-4-12(16(9-13)22-2)10-19-15-8-11(17(20)23-3)5-7-14(15)18/h4-9,19H,10,18H2,1-3H3 |
InChI Key |
NXFULPMGRQYMFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=C(C=CC(=C2)C(=O)OC)N)OC |
Origin of Product |
United States |
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